molecular formula C20H16ClNO3S B3014867 Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate CAS No. 391867-53-1

Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B3014867
CAS No.: 391867-53-1
M. Wt: 385.86
InChI Key: DBHANMOXWPKNPY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with an ethyl ester group, a phenyl group, and a 4-chlorobenzamido group. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the 4-chlorobenzamido moiety can be reduced to an amine.

    Substitution: The chlorine atom in the 4-chlorobenzamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 3-[(4-chlorobenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3S/c1-2-25-20(24)18-16(12-17(26-18)13-6-4-3-5-7-13)22-19(23)14-8-10-15(21)11-9-14/h3-12H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHANMOXWPKNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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